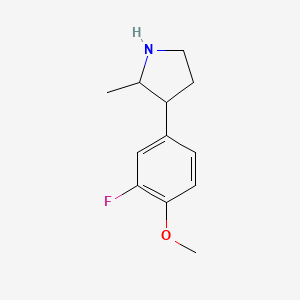

3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Fluoro-4-methoxyphenylboronic acid” is a related compound with the molecular formula C7H8BFO3 . It has a molecular weight of 169.95 g/mol . This compound contains varying amounts of anhydride .

Synthesis Analysis

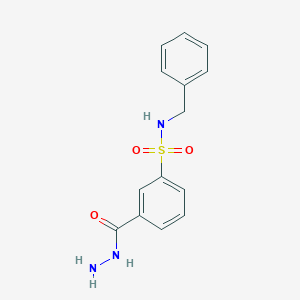

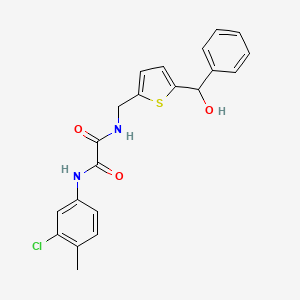

While specific synthesis methods for “3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine” were not found, there are general methods for synthesizing similar compounds. For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates . Another compound, “2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile”, has been synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone and malononitrile .

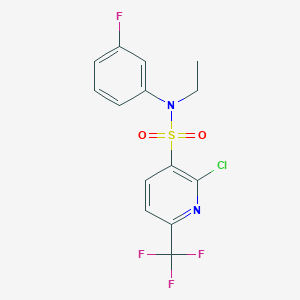

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-methoxyphenylboronic acid” includes a boronic acid group attached to a phenyl ring with a fluoro and a methoxy substituent . The InChI string is InChI=1S/C7H8BFO3/c1-12-7-3-2-5 (8 (10)11)4-6 (7)9/h2-4,10-11H,1H3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-methoxyphenylboronic acid” include a density of 1.3±0.1 g/cm^3, a boiling point of 318.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Antibacterial Activity

A study by Kawakami et al. (2000) explored the synthesis of 8-methoxyquinolones with 3-amino-4-fluoromethylpyrrolidines, including derivatives similar to 3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine. These compounds exhibited potent antibacterial activity against gram-positive and negative bacteria, surpassing the activity of the reference drug LVFX (Kawakami, Takahashi, Ohki, Kimura, Miyauchi, Miyauchi, & Takemura, 2000).

Synthons in Medicinal Chemistry

Singh and Umemoto (2011) described the utility of 4-fluoropyrrolidine derivatives, including compounds structurally related to this compound, as synthons in medicinal chemistry. These compounds were particularly useful in the synthesis of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Antitumor Agents

Tsuzuki et al. (2004) investigated the structure-activity relationships of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids. The study found that aminopyrrolidine derivatives at the C-7 position, similar to the structure of this compound, showed potent cytotoxic activity against tumor cell lines (Tsuzuki, Tomita, Shibamori, Sato, Kashimoto, & Chiba, 2004).

5-HT2A Receptor Antagonism

Ogawa et al. (2002) studied the pharmacology of a compound structurally related to this compound as a 5-HT2A receptor antagonist. The study highlighted its potent, competitive, and selective activity in inhibiting serotonin-induced platelet aggregation and contractions in various assays (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).

Synthesis of Fluorinated Heterocyclic Compounds

Shi, Wang, and Schlosser (1996) utilized compounds structurally akin to this compound in the synthesis of fluorine-bearing pyrazolones, pyrimidines, and other fluorinated heterocyclic compounds. These fluorinated compounds have potential applications in medicinal chemistry (Shi, Wang, & Schlosser, 1996).

VLA-4 Antagonism for Asthma Treatment

Setoguchi et al. (2013) synthesized a zwitterionic compound with a pyrrolidine ring similar to this compound, demonstrating significant alleviation of bronchial hyper-responsiveness in an asthma model. The study emphasizes the compound's potential as a VLA-4 antagonist for asthma treatment (Setoguchi, Iimura, Sugimoto, Yoneda, Chiba, Watanabe, Muro, Iigo, Takayama, Yokoyama, Taira, Aonuma, Takashi, Nakayama, & Machinaga, 2013).

Safety and Hazards

When handling chemicals like “3-(3-Fluoro-4-methoxyphenyl)-2-methylpyrrolidine”, it’s important to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)-2-methylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-8-10(5-6-14-8)9-3-4-12(15-2)11(13)7-9/h3-4,7-8,10,14H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBDEDMVVPGGDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C2=CC(=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)

![Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2437576.png)

![Bicyclo[4.2.0]oct-2-en-7-one](/img/structure/B2437578.png)

![2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2437580.png)

![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)

![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2437586.png)

![2-[4-(5-fluoro-2-methylbenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B2437587.png)